(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate
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Overview
Description
Scientific Research Applications
Anti-Alzheimer Agents
This compound has been used in the design and synthesis of new anti-Alzheimer agents . Derivatives of this compound have been screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . For example, one derivative exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor .
Molecular Modeling and Dynamics Studies
Molecular modeling and molecular dynamics studies have been performed on synthesized compounds of this nature . These studies can provide insights into the interaction of these compounds with their target enzymes and help in the design of more potent inhibitors .
Design and Synthesis of New Compounds
The compound serves as a key building block in the design and synthesis of new compounds . Its unique structure allows for the creation of a wide range of derivatives, each with potentially different biological activities .
Neurodegenerative Disorder Research
Research into neurodegenerative disorders like Alzheimer’s disease has utilized this compound . It has been used to study the decrease in neurotransmitter acetylcholine (ACh) level in the hippocampal and cortical regions of the brain .
Inhibitor Design
This compound has been used in the design of inhibitors for various enzymes . For instance, it has been used in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes of interest in the treatment of Alzheimer’s disease .
Drug Discovery and Development
The compound plays a significant role in drug discovery and development . Its derivatives have been screened for their biological activities, and some have shown promising results, leading to further research and potential development into therapeutic drugs .
Mechanism of Action
Target of Action
The primary targets of the compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain .
Mode of Action
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition occurs via a mixed-type inhibition mode .
Biochemical Pathways
The inhibition of AChE and BuChE by (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The result of the action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate is an increase in acetylcholine levels in the synaptic cleft due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, which could potentially be beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Future Directions
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFVLQBGMOZJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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